REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH2:10]([Mg]Br)[CH3:11].B(F)(F)F.CCOCC>C(OCC)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH2:9])[CH2:11][CH2:10]2)=[N:6][CH:7]=1 |f:2.3,5.6.7.8.9|
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Name
|
|
Quantity
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43.6 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=NC1)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(C)[Mg]Br
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Name
|
|
Quantity
|
525 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
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B(F)(F)F.CCOCC
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Name
|
|
Quantity
|
1.3 L
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Type
|
solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
74.4 g
|
Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 5 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 30 mins at −78° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 1 hour
|
Duration
|
1 h
|
Type
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STIRRING
|
Details
|
After stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with 1M HCl (1.5 L)
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Type
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WASH
|
Details
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The aqueous layer was washed with diethyl ether (1 L)
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Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture petroleum ether/ethyl acetate 1:1
|
Type
|
CUSTOM
|
Details
|
Collected fractions after solvent evaporation
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C1(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |